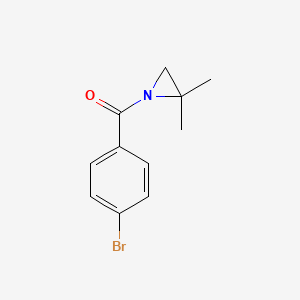
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-bromobenzoyl group attached to the aziridine ring, along with two methyl groups at the 2-position. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- typically involves the reaction of 4-bromobenzoyl chloride with 2,2-dimethylaziridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromobenzoyl chloride+2,2-dimethylaziridineEt3NAziridine, 1-(4-bromobenzoyl)-2,2-dimethyl-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromobenzoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-opening reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of β-amino compounds.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ring-opening reactions: Nucleophiles such as water, alcohols, or amines under acidic or basic conditions.
Oxidation and reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl derivatives.
Ring-opening reactions: Formation of β-amino alcohols, β-amino ethers, or β-amino amides.
Oxidation and reduction: Formation of N-oxides or primary/secondary amines.
Scientific Research Applications
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- involves its high reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form reactive intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, to exert their effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
Aziridine, 1-(4-chlorobenzoyl)-2,2-dimethyl-: Similar structure but with a chlorine atom instead of bromine.
Aziridine, 1-(4-methylbenzoyl)-2,2-dimethyl-: Similar structure but with a methyl group instead of bromine.
Aziridine, 1-(4-nitrobenzoyl)-2,2-dimethyl-: Similar structure but with a nitro group instead of bromine.
Uniqueness
Aziridine, 1-(4-bromobenzoyl)-2,2-dimethyl- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
CAS No. |
32158-85-3 |
|---|---|
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
(4-bromophenyl)-(2,2-dimethylaziridin-1-yl)methanone |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)7-13(11)10(14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
YFQNCWNOYBKNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1C(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















